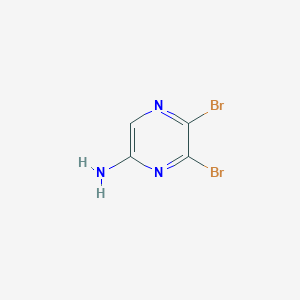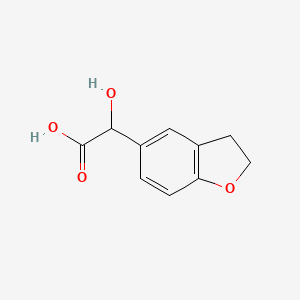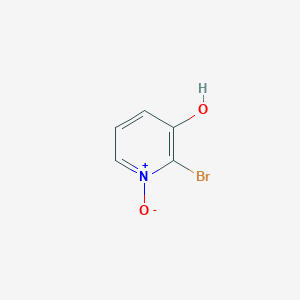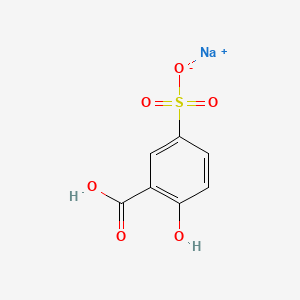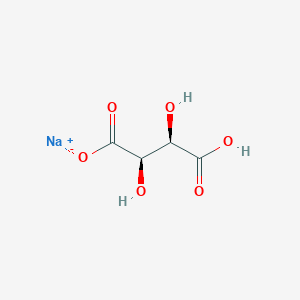
Potassium pyruvate
Overview
Description
Potassium pyruvate is a compound with the molecular formula C3H3KO3 . It is formed by one CH3COCOO− anion and one metal cation K+ . It is an important molecule that is present at the intersection of multiple biochemical pathways . It is commonly encountered as one of the end products of glycolysis .
Synthesis Analysis
This compound is synthesized and characterized by chemical analysis, elemental analysis, and X-ray crystallography . More details about its synthesis process can be found in the paper titled "Crystal structure and thermochemical properties of this compound" .Molecular Structure Analysis
The molecular structure of this compound is formed by one CH3COCOO− anion and one metal cation K+ . An obvious feature of the crystal structure of the compound is the formation of the five-membered chelate ring, which is good for the stability of the compound in structure .Chemical Reactions Analysis
Potassium ions participate in a number of essential physiological processes including the maintenance of intracellular tonicity, the transmission of nerve impulses, the contraction of cardiac, skeletal and smooth muscle, and the maintenance of normal renal function .Physical and Chemical Properties Analysis
This compound has an average mass of 126.152 Da and a Monoisotopic mass of 125.971924 Da . The lattice potential energy of the compound and ionic volume of the anion CH3COCOO− are obtained from crystallographic data .Scientific Research Applications
1. Cardiac Health and Inotropic Effects
Potassium pyruvate shows promise in cardiac health due to its inotropic effects. Torres et al. (2013) found that pyruvate increases developed force in rabbit heart trabeculae, indicating its potential in improving cardiac contractility (Torres et al., 2013). Mallet et al. (2005) reported that pyruvate enhances cardiac contractile performance and energy state, offering protection against ischemia-reperfusion injury and oxidative stress, highlighting its cardioprotective properties (Mallet et al., 2005).
2. Agricultural Enhancement
In the agricultural sector, Amanullah and Khan (2010) demonstrated that potassium applications significantly improved the yield and growth of sunflower, suggesting that this compound could be beneficial in crop production (Amanullah & Khan, 2010).
3. Enzyme Activation and Metabolic Processes
Evans (1963) discussed the role of potassium in activating enzymes like pyruvate kinase in plants, underlining its importance in metabolic processes (Evans, 1963). Römheld and Kirkby (2010) further highlighted the need for research on potassium in agriculture, particularly in relation to plant stress and metabolism (Römheld & Kirkby, 2010).
4. Measurement and Detection Applications
Outlaw and Lowry (1979) developed a method for measuring potassium based on the activation of pyruvate kinase, illustrating its utility in analytical biochemistry (Outlaw & Lowry, 1979).
5. Energy Production in Plants
Armengaud et al. (2009) researched the impact of potassium on primary metabolism in Arabidopsis roots, showing its role in glycolysis and nitrogen assimilation, crucial for plant growth and development (Armengaud et al., 2009).
6. Biomass and Energy Conversion
Guo et al. (2016) studied the influence of potassium on biomass pyrolysis, indicating its role in enhancing the decomposition process and affecting product distribution, relevant for bioenergy applications (Guo et al., 2016).
Mechanism of Action
Target of Action
Potassium pyruvate primarily targets the enzyme pyruvate kinase, which plays a key role in controlling the metabolic flux and ATP production . Pyruvate kinase is involved in the last step of glycolysis, catalyzing the irreversible conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid . This process is crucial for cellular metabolism .
Mode of Action
This compound interacts with its target, pyruvate kinase, by serving as a substrate for the enzyme. The activity of different pyruvate kinases is tightly modulated by a variety of mechanisms, including the use of a large number of physiological allosteric effectors in addition to their homotropic regulation by phosphoenolpyruvate . The binding of these effectors signals precise and orchestrated movements in selected areas of the protein structure that alter the catalytic action of these evolutionarily conserved enzymes .
Biochemical Pathways
This compound is involved in the glycolysis pathway, where it is converted to pyruvic acid by pyruvate kinase . This process is critical for mitochondrial ATP generation and for driving several major biosynthetic pathways intersecting the citric acid cycle . Pyruvate is the end-product of glycolysis and is ultimately destined for transport into mitochondria as a master fuel input undergirding citric acid cycle carbon flux .
Result of Action
The action of this compound results in the production of ATP and pyruvic acid, both of which are crucial for cellular metabolism . ATP is the primary energy currency of the cell, while pyruvic acid is a key intermediate in several metabolic pathways .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Potassium pyruvate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is the end-product of glycolysis and is derived from additional sources in the cellular cytoplasm . It is also involved in the formation of acetyl-CoA and has an important relationship with fatty acid metabolism .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . It is critical for mitochondrial ATP generation and for driving several major biosynthetic pathways intersecting the citric acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can be converted to acetyl-CoA or oxaloacetate in the mitochondrial matrix .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is involved in the citric acid cycle .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Potassium pyruvate can be achieved through the reaction of pyruvic acid with potassium hydroxide.", "Starting Materials": [ "Pyruvic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 10 g of pyruvic acid in 50 mL of water in a round-bottom flask.", "Add 10 g of potassium hydroxide to the flask and stir the mixture until the potassium hydroxide dissolves completely.", "Heat the mixture to 60-70°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold water and dry it in a vacuum oven at 60°C for 24 hours.", "The resulting product is Potassium pyruvate." ] } | |
CAS No. |
4151-33-1 |
Molecular Formula |
C3H4KO3 |
Molecular Weight |
127.16 g/mol |
IUPAC Name |
potassium;2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6); |
InChI Key |
WHQRNTYSCFGPMD-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)[O-].[K+] |
Canonical SMILES |
CC(=O)C(=O)O.[K] |
| 4151-33-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Potassium Pyruvate in cellular respiration?
A1: this compound serves as a key energy substrate for cells. It is transported into the mitochondria, where it undergoes oxidative decarboxylation by the Pyruvate Dehydrogenase Complex (PDC) to yield Acetyl-Coenzyme A (Acetyl-CoA) []. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production.
Q2: Is there evidence of alternative pathways for this compound utilization in plants?
A2: Yes, research suggests that in germinating castor bean endosperm, Acetyl-CoA necessary for fatty acid biosynthesis might be generated via a proplastid ATP citrate lyase rather than solely relying on PDC-mediated this compound oxidation []. This highlights the metabolic flexibility of plants in utilizing this compound for different biosynthetic processes.
Q3: How does this compound transport differ in brown adipose tissue mitochondria compared to other tissues?
A3: In brown adipose tissue mitochondria, this compound can be transported not only by the traditional Pyruvate Carrier but also by the uncoupling protein 1 (UCP1) []. This UCP1-mediated transport is sensitive to inhibition by fatty acids and is proposed to potentially contribute to futile cycling of pyruvate under specific physiological conditions [].
Q4: Can cytokinins affect this compound metabolism in plants?
A4: Research indicates that the synthetic cytokinin 6-benzylaminopurine (BAP) inhibits this compound oxidation in mitochondria from various plant species []. This inhibition appears to target a point in the electron transport system between NADH dehydrogenase and cytochrome b, potentially influencing energy production and other downstream cellular processes [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C3H3KO3, and its molecular weight is 128.13 g/mol [].
Q6: Is there structural information available for this compound?
A6: Yes, crystallographic studies have determined the structure of this compound []. It crystallizes in the monoclinic space group P21/n and exhibits an irregular coordination geometry around the potassium ion with seven oxygen atoms from neighboring pyruvate anions [].
Q7: What factors can influence the stability of this compound solutions?
A7: The stability of this compound solutions can be affected by factors such as pH, temperature, and the presence of other chemical species.
Q8: Are there any specific recommendations for storage and handling of this compound?
A8: While specific recommendations might vary based on the intended application, it's generally advisable to store this compound in a cool, dry environment, protected from light and moisture, to ensure its stability.
Q9: What are the potential applications of this compound in cryopreservation?
A9: Studies have investigated the addition of this compound to conventional semen diluents during cryopreservation []. While no significant differences were observed in standard semen quality parameters (motility, recovery rate, etc.), a trend towards improved progressive motility and recovery rate was noted in the presence of this compound, suggesting a potential beneficial effect on sperm viability during freezing [].
Q10: What is the role of this compound in studying liver viability?
A11: In normothermic blood perfusions of isolated canine livers, this compound output served as an early and sensitive indicator of liver deterioration []. A functioning liver consumes or maintains this compound levels, while a deteriorating liver releases it into the perfusate []. Monitoring this compound output could allow for early intervention and potentially reverse liver damage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


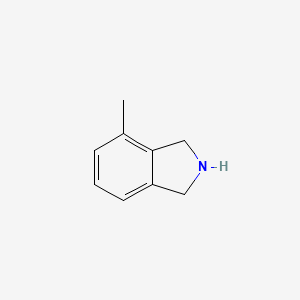
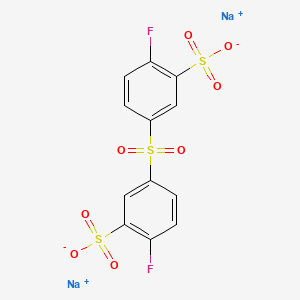
![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)
